molecular formula C16H19N3O2S B2867365 (E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide CAS No. 1312006-71-5

(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide

Cat. No.: B2867365
CAS No.: 1312006-71-5
M. Wt: 317.41
InChI Key: HUBWGUANUBRQHQ-UHFFFAOYSA-N
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Description

(E)-N-(2-Cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It features a sulfonamide functional group, a moiety widely recognized in pharmacology for its ability to inhibit enzymes like carbonic anhydrases and cholinesterases (ChEs), which are targets for conditions such as glaucoma and Alzheimer's disease . The compound's structure incorporates a pyrazole ring, a privileged scaffold in drug discovery known to confer a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The specific combination of the pyrazole and sulfonamide groups within a single molecular framework is a common strategy in the design of multitarget-directed ligands, which can potentially interact with multiple biological pathways simultaneously . This makes this compound a valuable candidate for investigating new therapeutic approaches and for studying protein-ligand interactions through biochemical assays and molecular docking studies. Researchers can utilize this compound as a building block in organic synthesis or as a lead compound for further structural optimization. It is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-22(21,13-11-14-6-2-1-3-7-14)18-16-10-12-17-19(16)15-8-4-5-9-15/h1-3,6-7,10-13,15,18H,4-5,8-9H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBWGUANUBRQHQ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and ADMET Properties

Radar plot analyses of sulfonamide derivatives (e.g., N-carboxymethyl chitosan) highlight critical parameters for drug-likeness, including molecular weight (<500 Da), logP (2–3), and hydrogen bond donors/acceptors . Preliminary estimates for the target compound:

  • Molecular Weight : ~375 Da (within drug-like range).
  • logP : ~3.2 (moderate lipophilicity, favorable for absorption).
  • Hydrogen Bond Acceptors : 6 (slightly above ideal range, may affect solubility).

Research Findings and Implications

  • Antiviral Potential: Structural similarity to 5-(N,N-hexamethylene) amiloride (a coronavirus viroporin inhibitor) suggests the target compound may bind to viral E proteins, disrupting ion channel activity .
  • Anticancer Activity : Pyrazole-sulfonamide hybrids often inhibit kinases or tubulin polymerization. The cyclopentyl group could modulate selectivity compared to IIIa’s antimicrobial focus .
  • ADMET Challenges : Higher hydrogen bond acceptors may necessitate formulation adjustments to enhance solubility.

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